molecular formula C31H64O3 B054222 2,3-Di(tetradecoxy)propan-1-ol CAS No. 36314-51-9

2,3-Di(tetradecoxy)propan-1-ol

Cat. No. B054222
CAS RN: 36314-51-9
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-UHFFFAOYSA-N
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Description

"2,3-Di(tetradecoxy)propan-1-ol" is a type of glycerol ether, a class of compounds characterized by their glycerol backbone substituted with ether-linked alkyl groups. Glycerol ethers are significant in various applications due to their unique chemical and physical properties. The specific structure of "2,3-Di(tetradecoxy)propan-1-ol" suggests it has two tetradecyl (C14) ether groups attached at the 2nd and 3rd positions of a propan-1-ol molecule.

Synthesis Analysis

The synthesis of complex glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" often involves etherification reactions, where an alcohol group reacts with an alkyl halide or sulfonate ester in the presence of a base. This type of reaction can be facilitated by catalysts to improve yield and selectivity (Prasse, M. et al., 1999).

Molecular Structure Analysis

The molecular structure of glycerol ethers can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). These methods provide insights into the compound's conformation, bonding, and overall molecular architecture (Toda, F. et al., 1985).

Chemical Reactions and Properties

Glycerol ethers like "2,3-Di(tetradecoxy)propan-1-ol" can undergo various chemical reactions, including oxidation, reduction, and further etherification. Their reactivity is influenced by the ether linkages and the presence of the primary alcohol group (Butera, R. et al., 2020).

Scientific Research Applications

Summary of the Application

A novel formulation based on a synthesized cationic lipid 2,3-di(tetradecyloxy)propan-1-amine, combined with polysorbate 80, was used to deliver the pCMS-EGFP plasmid into the rat retina . This research holds great expectations for other gene delivery formulations based on this cationic lipid for retinal gene therapy purposes .

Methods of Application or Experimental Procedures

Lipoplexes were created by mixing the formulation containing the cationic lipid and the polysorbate 80 with the plasmid at different cationic lipid/DNA ratios (w/w) . The lipoplexes were characterized in terms of size, charge, and capacity to condense, protect and release the DNA . In vitro transfection studies were performed in HEK-293 and ARPE-19 cells . Formulations were also tested in vivo by monitoring the expression of the EGFP after intravitreal and subretinal injections in rat eyes .

Results or Outcomes

At a 2/1 cationic lipid/DNA mass ratio, the resulted lipoplexes had 200 nm of hydrodynamic diameter . They were positively charged, spherical, protected DNA against enzymatic digestion and transfected efficiently HEK-293 and ARPE-19 cultured cells exhibiting lower cytotoxicity than Lipofectamine™ 2000 . Subretinal administrations transfected mainly photoreceptors and retinal pigment epithelial cells; whereas intravitreal injections produced a more uniform distribution of transfection through the inner part of the retina .

2. Propan-1-ol Production from Propylene

Summary of the Application

A novel chemical looping approach for propan-1-ol production from propylene was investigated . Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support .

Methods of Application or Experimental Procedures

Particles of the catalysts were used in experiments carried out in a packed bed reactor, by passing 5 vol% propylene over the material to generate oxygenated products, with oxygen provided via reduction of the catalyst support, SrFeO 3−δ . The solid particles were subsequently re-oxidised with air in a separate step, closing the chemical loop .

Results or Outcomes

Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C, with little to no formation of the secondary alcohol, propan-2-ol, albeit at low propylene conversion (∼0.5–1.5%) .

Future Directions

The future directions for “2,3-Di(tetradecoxy)propan-1-ol” could involve its potential application in various research fields. For instance, a similar compound, “2,3-Di(tetradecyloxy)propan-1-amine”, has been used in a novel formulation for efficient gene delivery to the retina .

properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHLVPJJCPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935368
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(tetradecoxy)propan-1-ol

CAS RN

1561-55-3
Record name 1,2-Di-O-tetradecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ditetradecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,2-Dimyristyloxy-3-allyloxypropane 1 (15.0 g, 28.6 mmol) was dissolved in ethanol (250 ml). Trifluoroacetic acid (20 ml) was added, followed by tetrakis(triphenylphosphine)palladium(0) (4.5 g, 3.9 mmol). The flask was wrapped in tin foil and flushed with nitrogen to reduce exposure to light and air, then left to stir at 80° C. overnight. The ethanol was removed on the rotary evaporator. TLC (100% CHCl3, developed in Molybdate) indicated that most of the starting material had reacted to form product. This resulting product was further purified by flash column chromatography (100% DCM) to yield 11.5 g (83.1%) 1,2-dimyristyloxypropan-3-ol 2.
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1,2-Dimyristyloxy-3-allyloxypropane
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